Methyl 3-(azetidin-3-yl)propiolate
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Overview
Description
Methyl 3-(azetidin-3-yl)propiolate: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(azetidin-3-yl)propiolate typically involves the reaction of azetidin-3-one with propiolic acid derivatives. One common method involves the use of methyl 2-(dimethoxyphosphoryl)acetate and azetidin-2-one in the presence of a base such as sodium hydride (NaH) in dry tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(azetidin-3-yl)propiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced azetidine derivatives.
Scientific Research Applications
Methyl 3-(azetidin-3-yl)propiolate has several applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: In materials science, azetidine compounds are explored for their potential use in creating novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-(azetidin-3-yl)propiolate involves its interaction with various molecular targets and pathways. The azetidine ring’s strain and reactivity make it a versatile intermediate in chemical reactions. It can form covalent bonds with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl (N-Boc-azetidin-3-ylidene)acetate
- Azetidine-2-one
- Methyl 2-(oxetan-3-ylidene)acetate
Uniqueness
Methyl 3-(azetidin-3-yl)propiolate stands out due to its propiolate group, which imparts unique reactivity compared to other azetidine derivatives. This reactivity allows for a broader range of chemical transformations and applications, making it a valuable compound in synthetic chemistry and beyond .
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
methyl 3-(azetidin-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C7H9NO2/c1-10-7(9)3-2-6-4-8-5-6/h6,8H,4-5H2,1H3 |
InChI Key |
VUCKMJXBWDWARL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CNC1 |
Origin of Product |
United States |
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